(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride
Description
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride (CAS: 957060-92-3) is a boronic acid derivative featuring a 4-methylpiperazine moiety linked via a carbonyl group to a phenyl ring. Its molecular formula is C₁₂H₁₈BClN₂O₃, with a molecular weight of 284.55 g/mol and a purity of 98% .
Properties
IUPAC Name |
[3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3.ClH/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(9-10)13(17)18;/h2-4,9,17-18H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQOCKSJONHMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657197 | |
| Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-92-3 | |
| Record name | Boronic acid, B-[3-[(4-methyl-1-piperazinyl)carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-methylpiperazine with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in its pure form, ready for use in various applications.
Chemical Reactions Analysis
Types of Reactions: (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperazine Substituents
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic Acid Hydrochloride
- Molecular Formula : C₁₃H₂₀BClN₂O₄
- Molecular Weight : 314.575 g/mol
- Key Difference : The 4-methylpiperazine group is replaced with a 4-(2-hydroxyethyl)piperazine , introducing a polar hydroxyethyl side chain. This modification may enhance solubility in aqueous media but could reduce membrane permeability compared to the methyl-substituted analogue .
(3-((Dimethylamino)methyl)phenyl)boronic Acid Hydrochloride
- CAS : 938465-64-6
- Structural Difference: Replaces the piperazine-carbonyl group with a dimethylaminomethyl substituent.
Morpholine-Based Analogues
(3-Morpholinophenyl)boronic Acid Hydrochloride
- CAS : 863248-20-8
- Molecular Formula: C₁₀H₁₄BNO₃·HCl
- Molecular Weight : 243.495 g/mol
- Key Difference : Substitutes the 4-methylpiperazine with a morpholine ring . Morpholine’s oxygen atom increases hydrophilicity, which may alter binding affinity in biological targets compared to piperazine derivatives .
Aromatic Boronic Acids with Alternative Substituents
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl-phenoxy group enhances π-π stacking interactions in enzyme active sites .
3-(N,N-Dimethylamino)phenylboronic Acid Hydrochloride
- CAS : 1256355-23-3
- Molecular Formula: C₈H₁₃BClNO₂
- Key Feature: Lacks the piperazine-carbonyl linkage, instead incorporating a dimethylamino group directly on the phenyl ring. This structure simplifies synthesis but may limit versatility in multi-step reactions .
Comparison Table: Structural and Functional Attributes
Research Findings and Implications
- Synthetic Utility: The methylpiperazine derivative’s carbonyl group facilitates stable amide bond formation, making it superior in multi-step syntheses (e.g., antitumor agents) compared to simpler dimethylamino variants .
- Biological Activity : Piperazine and morpholine derivatives exhibit distinct pharmacokinetic profiles due to differences in hydrophilicity and hydrogen-bonding capacity. For example, morpholine-based boronic acids may favor central nervous system penetration .
- Reactivity : Boronic acids with electron-withdrawing groups (e.g., morpholine) show slower Suzuki coupling rates than those with electron-donating groups (e.g., methylpiperazine) .
Biological Activity
(3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with significant potential in various biological applications. Its unique structure, featuring a piperazine moiety and a boronic acid group, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₂H₁₈BClN₂O₃
- CAS Number : 957060-92-3
The presence of the boronic acid functional group is crucial for its biological activity, particularly in enzyme inhibition and as a probe in biochemical assays.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine proteases, inhibiting their activity. This is particularly relevant in cancer biology where protease activity is often dysregulated.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their function and leading to various biochemical outcomes.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can significantly inhibit the growth of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) cells, demonstrating selectivity over non-cancerous cells .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting pathways that promote cell survival.
Protease Inhibition
The ability of this compound to inhibit serine proteases has been highlighted in various studies:
- Selectivity for Specific Proteases : Its interaction with enzymes like trypsin and chymotrypsin suggests potential applications in developing targeted therapies for diseases characterized by protease overactivity .
Case Studies
Several studies have explored the biological effects of this compound:
Applications in Drug Development
The compound's unique properties make it a candidate for further development in drug formulation:
- Combination Therapies : Its role as an enzyme inhibitor can complement existing cancer therapies, potentially overcoming drug resistance seen with conventional treatments .
- Biochemical Probes : The ability to selectively bind to specific enzymes makes it useful as a probe in biochemical assays to study enzyme kinetics and mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
